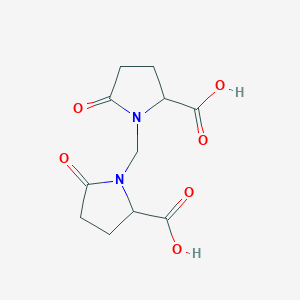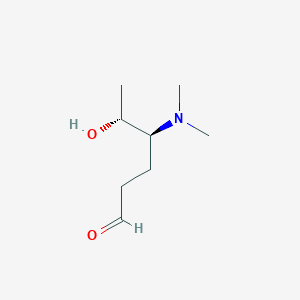
Palmitic monoisopropanolamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palmitic monoisopropanolamide (PMIPA) is a derivative of palmitic acid, a saturated fatty acid commonly found in animal and vegetable fats. PMIPA is a surfactant and emulsifying agent used in various applications, including cosmetics, food, and pharmaceuticals. In recent years, PMIPA has gained attention in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of Palmitic monoisopropanolamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. In cancer cells, Palmitic monoisopropanolamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. In neuroprotection, Palmitic monoisopropanolamide has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant and anti-inflammatory responses. In wound healing, Palmitic monoisopropanolamide has been shown to activate the ERK1/2 and Akt pathways, which are involved in cell migration and proliferation.
Biochemical and Physiological Effects:
Palmitic monoisopropanolamide has been shown to have various biochemical and physiological effects, depending on the application. In cancer research, Palmitic monoisopropanolamide has been found to induce apoptosis (programmed cell death) and inhibit cell cycle progression in cancer cells. In neuroprotection, Palmitic monoisopropanolamide has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function in animal models. In wound healing, Palmitic monoisopropanolamide has been shown to promote cell migration and proliferation, as well as collagen synthesis, which may aid in the healing of skin wounds.
実験室実験の利点と制限
Palmitic monoisopropanolamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high melting point and low water solubility may make it difficult to work with in certain applications. Additionally, the mechanism of action of Palmitic monoisopropanolamide is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for Palmitic monoisopropanolamide research, including further exploration of its therapeutic potential in cancer treatment, neuroprotection, and wound healing. Additionally, more research is needed to fully understand the mechanism of action of Palmitic monoisopropanolamide and its effects on various signaling pathways. Furthermore, the development of new synthesis methods and formulations may improve the efficacy and applicability of Palmitic monoisopropanolamide in various fields.
合成法
Palmitic monoisopropanolamide can be synthesized through the reaction of palmitic acid with isopropanolamine. The reaction is typically carried out at high temperatures and pressures, with the addition of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a white crystalline powder with a melting point of around 140°C.
科学的研究の応用
Palmitic monoisopropanolamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and wound healing. In cancer research, Palmitic monoisopropanolamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and lung cancer. In neuroprotection, Palmitic monoisopropanolamide has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in preventing or treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In wound healing, Palmitic monoisopropanolamide has been shown to promote cell migration and proliferation, as well as collagen synthesis, which may aid in the healing of skin wounds.
特性
CAS番号 |
18738-25-5 |
|---|---|
分子式 |
C19H39NO2 |
分子量 |
313.5 g/mol |
IUPAC名 |
N-(2-hydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22) |
InChIキー |
VQNMGLLFMPXVFN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)
